molecular formula C23H16N2O3S B2819158 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide CAS No. 399000-61-4

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide

Cat. No. B2819158
CAS RN: 399000-61-4
M. Wt: 400.45
InChI Key: KITHXZDWGQVUKZ-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides, which are similar to the compound you’re asking about, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds like N,2-dimethyl-1,3-benzothiazol-6-amine, these properties have been analyzed .

Scientific Research Applications

Potential Use in Cancer Treatment

Chromone carboxamide derivatives, which include compounds similar to the one , have shown promising cytotoxic activity against various cancer cell lines . These compounds have been found to inhibit the proliferation of breast, ovarian, and colon cancer cell lines . This suggests that they could potentially be used in the development of new cancer treatments.

Anti-Inflammatory Activity

Some chromone carboxamide derivatives have also been screened for their anti-inflammatory activity . They have been evaluated as potential inhibitors of 5-lipoxygenase, an enzyme that plays a key role in the inflammatory response . This suggests that these compounds could potentially be used in the treatment of inflammatory diseases.

Antibacterial Agents

N’- (1,3-benzothiazol-2-yl)-arylamide derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown promising activity against certain bacterial strains , suggesting potential use in the development of new antibacterial drugs.

Antiviral Activity

While there is no direct evidence for antiviral activity of the specific compound , related compounds such as 2,3-Dimethylbenzo[d]thiazol-3-ium iodide have been used in the synthesis of various bioactive compounds . These bioactive compounds have potential applications in antiviral research.

Use in Material Science

Benzobisoxazole-based compounds, which share some structural similarities with the compound , have been used in the development of high-efficiency deep-red phosphorescent OLEDs . This suggests potential applications in the field of material science and electronics.

Use in Biological Imaging

ThT-NE, a benzothiazole-based compound, has been used as a G-quadruplex-targeted fluorogenic probe for the visualization of viral RNA in living host cells . This suggests potential applications in biological imaging and diagnostics.

Future Directions

The future directions for research on benzothiazole derivatives and similar compounds could include exploring their potential in evolving better chemotherapeutic agents , as well as investigating their synthesis methods and biological activities.

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3S/c1-13-7-9-18-20(11-13)29-23(25(18)2)24-21(26)17-12-16-15-6-4-3-5-14(15)8-10-19(16)28-22(17)27/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITHXZDWGQVUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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